

O-Methylcedrelopsin: A Technical Guide to its Natural Sources and Isolation

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Compound of Interest

Compound Name: O-Methylcedrelopsin

Cat. No.: B1594384

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Introduction

O-Methylcedrelopsin is a naturally occurring coumarin that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of O-Methylcedrelopsin

O-Methylcedrelopsin has been identified and isolated from two primary botanical sources:

- **Cedrelopsis grevei** Baill. (Ptaeroxylaceae family): This plant, endemic to Madagascar, is a significant source of **O-Methylcedrelopsin**. The compound is found in both the trunk bark and stem bark of the tree.^{[1][2]} The bark of *Cedrelopsis grevei* is known to produce a variety of other coumarins and essential oils.
- **Toddalia asiatica** Lam. (Rutaceae family): The roots of this plant, widely distributed in Asia and Africa, have also been confirmed as a natural source of **O-Methylcedrelopsin**. The root extracts of *Toddalia asiatica* contain a diverse array of coumarins and alkaloids.

Isolation of O-Methylcedrelopsin from Cedrelopsis grevei

The isolation of **O-Methylcedrelopsin** from the trunk bark of *Cedrelopsis grevei* is typically achieved through a multi-step process involving extraction and chromatography. The following protocol is a representative example based on activity-guided fractionation principles.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the isolation of **O-Methylcedrelopsin** and related compounds from *Cedrelopsis grevei*. It is important to note that the precise yield of **O-Methylcedrelopsin** has not been explicitly reported in the reviewed literature; the value provided is an estimation based on the isolation of analogous compounds.

Parameter	Value	Source / Remarks
Starting Material	Dried, powdered trunk bark of <i>Cedrelopsis grevei</i>	---
Extraction Solvent	Hydroalcoholic solution (e.g., 80% Ethanol in Water)	Based on activity-guided fractionation studies.
Extraction Method	Maceration or Soxhlet extraction	General methods for natural product extraction.
Chromatography Type	Gravity Column Chromatography	Mentioned in literature for coumarin separation.
Stationary Phase	Silica Gel (e.g., 70-230 mesh)	Standard for normal-phase chromatography.
Mobile Phase	Gradient of Hexane, Dichloromethane, Ethyl Acetate, and Methanol	Increasing polarity to elute compounds of varying polarity.
Estimated Yield	0.01 - 0.1% (of dried plant material)	Note: This is an educated estimation as the exact yield of O-Methylcedrelopsin is not specified in the available literature. Yields of individual coumarins can vary significantly based on plant material and isolation technique.

Detailed Experimental Protocol

This protocol outlines the key steps for the isolation of **O-Methylcedrelopsin** from the trunk bark of *Cedrelopsis grevei*.

Step 1: Plant Material Preparation

- Collect fresh trunk bark of *Cedrelopsis grevei*.

- Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.
- Grind the dried bark into a coarse powder using a mechanical grinder.

Step 2: Extraction

- Macerate the powdered bark (e.g., 1 kg) in a hydroalcoholic solution (e.g., 5 L of 80% ethanol) at room temperature for 48-72 hours with occasional stirring.
- Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.
- Repeat the maceration process with the plant residue to ensure exhaustive extraction.
- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude hydroalcoholic extract.

Step 3: Chromatographic Separation

- Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) slurry-packed in hexane.
- Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
- Elute the column with a solvent gradient of increasing polarity. A representative gradient is as follows:
 - 100% Hexane
 - Hexane : Dichloromethane mixtures (e.g., 9:1, 1:1, 1:9 v/v)
 - 100% Dichloromethane
 - Dichloromethane : Ethyl Acetate mixtures (e.g., 9:1, 1:1, 1:9 v/v)

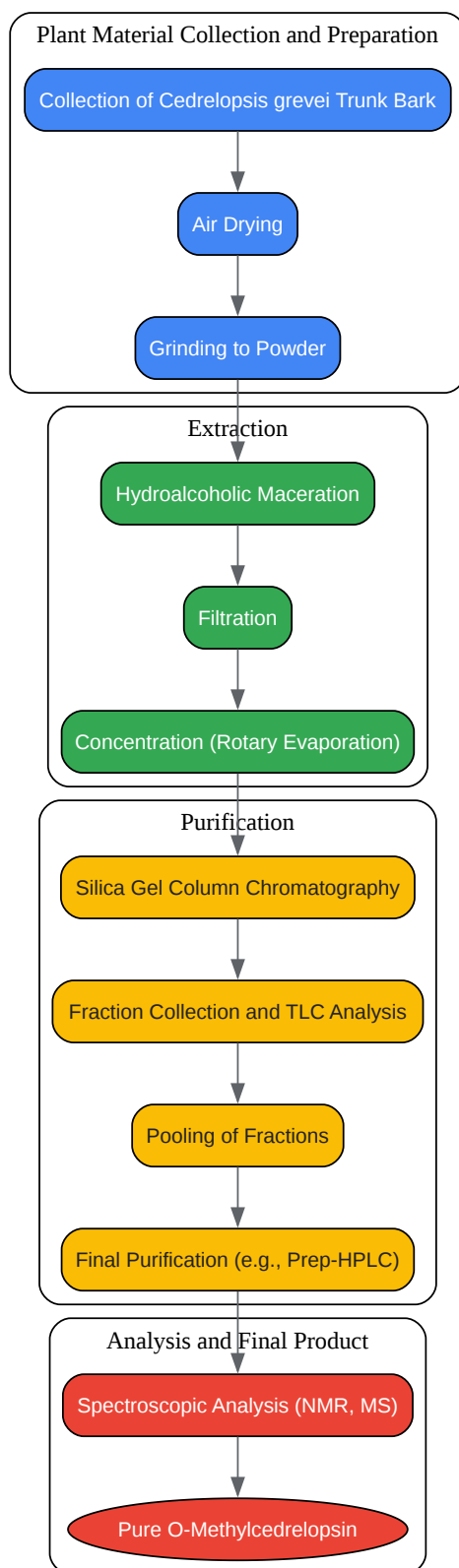
- 100% Ethyl Acetate
- Ethyl Acetate : Methanol mixtures (e.g., 9.5:0.5, 9:1 v/v)
- Collect fractions of a consistent volume (e.g., 50 mL) and monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 7:3 v/v) and UV detection (254 nm and 365 nm).
- Combine fractions that show a similar TLC profile and contain the spot corresponding to **O-Methylcedrelopsin**.
- Further purify the combined fractions containing **O-Methylcedrelopsin** using repeated column chromatography or preparative HPLC to obtain the pure compound.

Step 4: Structure Elucidation

Confirm the identity and purity of the isolated **O-Methylcedrelopsin** using spectroscopic techniques such as Nuclear Magnetic Resonance (^1H -NMR, ^{13}C -NMR), Mass Spectrometry (MS), and comparison with literature data.

Visualization of the Isolation Workflow

The following diagrams illustrate the logical workflow for the isolation of **O-Methylcedrelopsin** from its natural source.



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*Isolation workflow for **O-Methylcedrelopsin**.*

Conclusion

This technical guide provides a detailed overview of the natural sources and a representative isolation protocol for **O-Methylcedrelopsin**. The methodologies described, particularly the use of solvent extraction followed by silica gel column chromatography, are standard and effective techniques in natural product chemistry. While the precise yield of **O-Methylcedrelopsin** from *Cedrelopsis grevei* requires further quantitative studies, the information provided herein offers a solid foundation for researchers aiming to isolate and study this promising coumarin. The visual workflow and tabulated data are designed to facilitate a clear understanding of the entire process, from plant material collection to the final pure compound.

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References

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